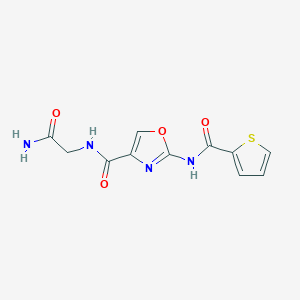
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide, also known as AOZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, this compound has been found to inhibit the growth of bacteria, viruses, and fungi, making it a potential candidate for the development of antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has several advantages for lab experiments, including its stability and ease of synthesis. It has also been found to exhibit low toxicity, making it a safe compound for use in biological studies. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide research. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the use of this compound as a tool for studying biological processes, such as the role of COX-2 in inflammation. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Méthodes De Synthèse
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide can be synthesized through a multi-step process involving the reaction of 2-amino-2-oxoethylthiophene-2-carboxylate with sodium nitrite in the presence of hydrochloric acid, followed by the reaction with hydroxylamine hydrochloride and oxalyl chloride. The resulting product is then treated with sodium azide and finally with ammonium carbonate to obtain this compound.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties. It has been used in scientific research to study the effects of this compound on different biological systems, including cancer cells, bacteria, viruses, and fungi. This compound has also been investigated for its potential use in drug development and as a tool for studying biological processes.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(thiophene-2-carbonylamino)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O4S/c12-8(16)4-13-9(17)6-5-19-11(14-6)15-10(18)7-2-1-3-20-7/h1-3,5H,4H2,(H2,12,16)(H,13,17)(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYQWUHFEUCEKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NC(=CO2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-(3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)benzoate](/img/structure/B2789795.png)
![7-(2-chlorophenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2789796.png)

![6,7-dimethyl-8-{2-[3-(trifluoromethyl)phenoxy]phenyl}-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2789801.png)
![[1-(3-Fluoro-benzyl)-piperidin-4-yl]-methanol](/img/structure/B2789802.png)

![N-[4-[3-(2-chloro-6-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2789804.png)
![N-(2-(1H-imidazol-1-yl)quinolin-8-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2789807.png)

![2-Oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl (4-ethoxyphenyl)acetate](/img/structure/B2789810.png)

![N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-4-amine](/img/structure/B2789814.png)